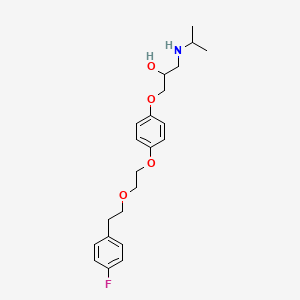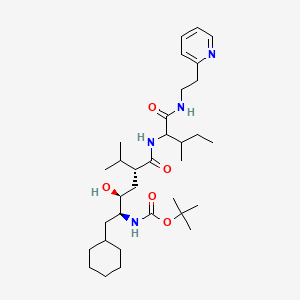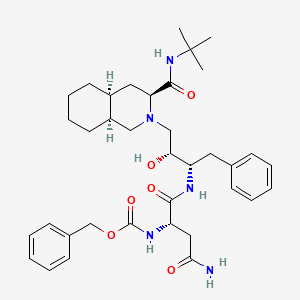
Tartrate de pentolinium
Vue d'ensemble
Description
Pentolinium tartrate is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist. It is formulated as the pentolinium tartrate salt and is known for its use as an antihypertensive drug during surgical procedures or to control hypertensive crises . The compound works by binding to the acetylcholine receptor of adrenergic nerves, thereby inhibiting the release of noradrenaline and adrenaline, leading to smooth muscle relaxation and vasodilation .
Applications De Recherche Scientifique
Pentolinium tartrate has a wide range of scientific research applications, including:
Mécanisme D'action
Pentolinium tartrate exerts its effects by binding to the nicotinic (ganglion) acetylcholine receptor. This receptor/channel is permeable to a range of divalent cations, including calcium. The influx of calcium may activate a potassium current, which hyperpolarizes the cell membrane. Blocking this receptor leads to smooth muscle relaxation and vasodilation . The molecular targets involved include the neuronal acetylcholine receptor subunits alpha-3, beta-4, and alpha-10 .
Safety and Hazards
Pentolinium tartrate is moderately toxic by ingestion . It is a poison by intraperitoneal, subcutaneous, and intravenous routes . When heated to decomposition, it emits toxic fumes of NOx . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Pentolinium tartrate works by binding to the acetylcholine receptor of adrenergic nerves, thereby inhibiting the release of noradrenaline and adrenaline . This interaction with the nicotinic acetylcholine receptor, a key enzyme in the nervous system, leads to smooth muscle relaxation and vasodilation .
Cellular Effects
The primary cellular effect of Pentolinium tartrate is the inhibition of adrenaline and noradrenaline release from adrenergic nerves . This leads to smooth muscle relaxation and vasodilation, which can help control hypertension .
Molecular Mechanism
The molecular mechanism of Pentolinium tartrate involves binding to the nicotinic (ganglion) acetylcholine receptor . This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane . Blockage of the receptor leads to smooth muscle relaxation and vasodilation .
Temporal Effects in Laboratory Settings
It is known that Pentolinium tartrate should not be given intravenously, as slow and inconstant dissociation of the salt may result in unpredictable effects .
Dosage Effects in Animal Models
It is known that Pentolinium tartrate has been used as a ganglionic blocking agent in hypertension .
Metabolic Pathways
It is known that Pentolinium tartrate acts as a nicotinic antagonist .
Méthodes De Préparation
The synthesis of pentolinium tartrate involves the reaction of pentolinium with tartaric acid. The molecular formula of pentolinium tartrate is C15H32N2 · 2C4H5O6, and its molecular weight is 538.59 g/mol . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water . Industrial production methods typically involve the synthesis of pentolinium followed by its reaction with tartaric acid to form the tartrate salt.
Analyse Des Réactions Chimiques
Pentolinium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert pentolinium tartrate into reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Comparaison Avec Des Composés Similaires
Pentolinium tartrate is compared with other ganglionic blocking agents such as hexamethonium and mecamylamine. While hexamethonium also acts as a nicotinic acetylcholine receptor antagonist, pentolinium tartrate offers more prolonged ganglionic blockade and has less severe side effects . Mecamylamine, another similar compound, is used as an antihypertensive agent but differs in its pharmacokinetic properties and duration of action . The unique aspect of pentolinium tartrate is its ability to provide controlled hypotension during surgical procedures with a prolonged duration of action compared to other ganglionic blocking agents .
Similar compounds include:
- Hexamethonium
- Mecamylamine
- Trimethaphan
Propriétés
IUPAC Name |
1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2.2C4H6O6/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17;2*5-1(3(7)8)2(6)4(9)10/h3-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKTIKKPMTUQH-WBPXWQEISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52-62-0 | |
| Record name | Pentolonium tartrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentolonium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOLINIUM TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953357GACY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)
![2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-](/img/structure/B1679474.png)



![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1679481.png)

